Field: The specific scientific field for this application is Oncology .
Application: Allitinib is an orally active, highly selective irreversible inhibitor of the HER family of receptor tyrosine kinases with promising efficacies . It’s being used in the treatment of various types of cancers, particularly those associated with the EGFR, KRAS, BRAF, PI3KCA and PTEN genes .
Method of Application: Allitinib is administered orally. Its efficacy was investigated in a large panel of human cancer-derived cell lines .
Results: The study found that Allitinib showed a stronger cytotoxicity in head and neck, esophageal, melanoma and lung cancer-derived cell lines . It was also found that KRAS mutations were significantly associated with resistance to Allitinib .
Field: The specific scientific field for this application is Pharmacokinetics .
Application: Allitinib is currently in clinical trials in China for the treatment of solid tumors . It is a structural analog of lapatinib but has an acrylamide side chain .
Method of Application: The biotransformation of Allitinib was determined using microsomes and recombinant metabolic enzymes . Multiple cytochrome P450 (P450) isoforms, mainly CYP3A4/5 and CYP1A2, were involved in the metabolism of Allitinib .
Results: The study showed that Allitinib was metabolized by the O-dealkylation pathway similar to lapatinib, but that amide hydrolysis and the formation of dihydrodiol were the dominant metabolic pathways . The absorbed Allitinib was extensively metabolized by multiple enzymes .
Field: The specific scientific field for this application is Oncology, specifically Non-Small Cell Lung Cancer (NSCLC) .
Application: Allitinib has been found to be more effective than afatinib in NSCLC cell lines . KRAS mutations increased aggressive behavior through upregulation of the focal adhesion-PI3K-Akt-mTOR-signaling in NSCLC cells .
Method of Application: The study involved comparing the efficacy of Allitinib and afatinib in NSCLC cell lines . The impact of KRAS mutations on the behavior of these cells was also investigated .
Results: The results indicate that Allitinib was more effective than afatinib in NSCLC cell lines . KRAS mutations increased aggressive behavior through upregulation of the focal adhesion-PI3K-Akt-mTOR-signaling in NSCLC cells . Significantly, everolimus restored sensibility and improved cytotoxicity of EGFR inhibitors in the KRAS mutant .
Application: Allitinib is a novel irreversible selective inhibitor of the epidermal growth factor receptor (EGFR) 1 and human epidermal receptor 2 (ErbB2). It is currently in clinical trials in China for the treatment of solid tumors .
AST-1306, also known as Allitinib, is a novel compound classified as an irreversible inhibitor of the epidermal growth factor receptor (EGFR) and related receptors such as ErbB2 and ErbB4. This compound is characterized by its anilino-quinazoline structure, which allows it to effectively bind to the active sites of these receptors, thereby inhibiting their enzymatic activities. The compound has demonstrated significant selectivity towards EGFR, HER2, and HER4, with reported half-maximal inhibitory concentrations (IC50) of 0.5 nM, 3 nM, and 0.8 nM, respectively .
Allitinib acts as an irreversible inhibitor of EGFR. It covalently binds to the cysteine residue in the ATP-binding pocket of EGFR, blocking its ability to bind ATP, a crucial step in EGFR signaling []. This disruption of EGFR signaling can lead to the inhibition of cell growth and proliferation, potentially leading to tumor cell death [].
AST-1306 functions primarily through the formation of covalent bonds with the target receptors. The mechanism involves the irreversible binding to the tyrosine kinase domain of the EGFR, leading to a permanent inhibition of receptor activity. This reaction is facilitated by the presence of a reactive electrophilic group in its structure that interacts specifically with nucleophilic sites on the receptor proteins .
The biological activity of AST-1306 has been extensively studied in vitro and in vivo. It has been shown to induce significant growth inhibition in various cancer cell lines that express mutated forms of EGFR, such as T790M/L858R mutations. These mutations are often associated with resistance to first-generation EGFR inhibitors .
The synthesis of AST-1306 involves several key steps that focus on constructing its anilino-quinazoline backbone. The process typically includes:
AST-1306 is primarily being investigated for its potential use in cancer therapy, particularly for treating non-small cell lung cancer and other malignancies associated with aberrant EGFR signaling. Its ability to overcome resistance mechanisms seen with other EGFR inhibitors makes it a promising candidate for clinical development .
Interaction studies have revealed that AST-1306 selectively inhibits not only EGFR but also ErbB2 and ErbB4 without significantly affecting other kinases in a broad panel . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic outcomes.
Several compounds share structural similarities or biological targets with AST-1306. Below are notable examples:
Compound Name | Mechanism | IC50 (nM) | Unique Features |
---|---|---|---|
Lapatinib | Reversible EGFR/HER2 inhibitor | 50 | Dual inhibition but reversible; less potent than AST-1306 |
Gefitinib | Reversible EGFR inhibitor | 10 | First-generation inhibitor; less effective against T790M mutation |
Afatinib | Irreversible EGFR inhibitor | 5 | Broader spectrum against various mutations but less selective than AST-1306 |
AST-1306's irreversible binding mechanism provides a distinct advantage over reversible inhibitors like lapatinib and gefitinib, particularly in overcoming resistance due to mutations in the kinase domain. Its high selectivity for specific receptor subtypes further enhances its therapeutic profile.